![molecular formula C12H10ClN B6340702 3-(5-Chloro-2-methylphenyl)pyridine CAS No. 1214382-83-8](/img/structure/B6340702.png)
3-(5-Chloro-2-methylphenyl)pyridine
Overview
Description
3-(5-Chloro-2-methylphenyl)pyridine is a chemical compound with the molecular formula C12H10ClN . It has a molecular weight of 203.67 g/mol . The IUPAC name for this compound is 3-(5-chloro-2-methylphenyl)pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The InChI string for 3-(5-Chloro-2-methylphenyl)pyridine is InChI=1S/C12H10ClN/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,1H3 . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.67 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . Its topological polar surface area is 12.9 Ų .Scientific Research Applications
Chiral Chromatography
3-(5-Chloro-2-methylphenyl)pyridine: has been utilized in the synthesis of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs exhibit excellent enantioselectivity, crucial for separating chiral drug compounds. The presence of electron-withdrawing chlorine and electron-donating methyl groups contributes to the compound’s ability to differentiate between enantiomers .
Antiviral Research
Derivatives of indole, which share structural similarities with 3-(5-Chloro-2-methylphenyl)pyridine , have shown significant potential as antiviral agents. These derivatives can inhibit a broad range of RNA and DNA viruses, including influenza and Coxsackie B4 virus, highlighting the compound’s potential in developing new antiviral medications .
Anti-HIV Activity
Indole derivatives, related to 3-(5-Chloro-2-methylphenyl)pyridine , have been synthesized and screened for their anti-HIV activity. These compounds have demonstrated effectiveness against HIV-1 and HIV-2 strains, suggesting that modifications of the core structure could lead to potent anti-HIV pharmaceuticals .
Organic Synthesis
The compound’s benzylic position is reactive, making it suitable for various organic reactions, including free radical bromination and nucleophilic substitution. This reactivity can be harnessed to create a wide array of organic molecules, potentially leading to new drugs and materials .
Fungicidal Agents
3-(5-Chloro-2-methylphenyl)pyridine: derivatives have been designed and synthesized based on bioisosterism principles, showing excellent fungicidal activity. This application is particularly relevant in the agricultural sector, where such compounds can protect crops from fungal diseases .
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
3-(5-Chloro-2-methylphenyl)pyridine is a heterocyclic compound They are known to act as analgesic, nonsteroidal anti-inflammatory agents, antidepressants, cardiotonics, hypotensives, antiarrhythmics, and antisecretory agents . They also possess antiviral, antimicrobial, and cytotoxic activities .
Mode of Action
. The exact interaction of these compounds with their targets leading to these effects is still under investigation.
properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFHAPFVEJRHPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292815 | |
Record name | 3-(5-Chloro-2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methylphenyl)pyridine | |
CAS RN |
1214382-83-8 | |
Record name | 3-(5-Chloro-2-methylphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214382-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Chloro-2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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